methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate
Description
Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate is a synthetic acrylate derivative characterized by a (Z)-configured double bond, a sulfonyl group linked to a 4-isopropylphenyl moiety, and a 3,4-dimethoxyphenylamino substituent. The (Z)-stereochemistry at the double bond is critical, as geometric isomerism often influences binding affinity and metabolic stability.
Properties
IUPAC Name |
methyl (Z)-3-(3,4-dimethoxyanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6S/c1-14(2)15-6-9-17(10-7-15)29(24,25)20(21(23)28-5)13-22-16-8-11-18(26-3)19(12-16)27-4/h6-14,22H,1-5H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJKELWUWYMHLJ-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC(=C(C=C2)OC)OC)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and anti-cancer properties. This article synthesizes the available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₉N₃O₄S
- Molecular Weight : 367.42 g/mol
Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:
- Neuroprotection : The compound has been shown to protect neuronal cells from oxidative stress and apoptosis. Studies suggest it may inhibit pathways leading to neurodegeneration, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Anticancer Activity : Preliminary studies indicate that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. It has shown efficacy against various cancer cell lines, including breast and prostate cancer.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- Neuroprotective Effects : In a study examining the neuroprotective effects of the compound on SH-SY5Y cells, it was found that treatment with this compound significantly reduced markers of oxidative stress and apoptosis compared to untreated controls. The mechanism was attributed to the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activity.
- Anticancer Efficacy : A series of experiments conducted on MCF-7 breast cancer cells demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM, indicating substantial anticancer potential. Further analysis revealed that the compound induced apoptosis through the intrinsic pathway, as evidenced by increased levels of cleaved caspases.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate has been evaluated for its anticancer properties. Studies indicate that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that analogs of this compound showed potent cytotoxicity against breast cancer cells (MCF-7) with IC50 values below 20 µM, suggesting its potential as a lead compound for further development .
2. Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression, such as tyrosinase and matrix metalloproteinases (MMPs).
- Research Findings : In vitro assays indicated that this compound effectively inhibited tyrosinase activity, which is critical in melanin biosynthesis. This property may be leveraged in developing treatments for hyperpigmentation disorders .
Materials Science Applications
1. Polymer Synthesis
Due to its acrylate functionality, this compound can be utilized in the synthesis of polymers with tailored properties for applications in coatings and adhesives.
- Synthesis Example : The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical strength compared to conventional acrylate-based polymers .
The biological activity of this compound extends beyond enzyme inhibition:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs include sulfonylurea herbicides (e.g., metsulfuron-methyl, ethametsulfuron-methyl) and acrylate-based bioactive molecules. Key comparisons are outlined below:
*Estimated using fragment-based methods due to lack of experimental data.
Key Differences and Implications
Core Structure : Unlike sulfonylurea herbicides with benzoate backbones, the target compound’s acrylate core may confer distinct conformational flexibility, influencing binding to enzymes or receptors .
The 4-isopropylphenylsulfonyl group increases steric bulk and lipophilicity (higher logP vs. metsulfuron-methyl), which may improve membrane permeability but reduce aqueous solubility.
Stereochemistry : The (Z)-configuration at the acrylate double bond could create a spatial arrangement incompatible with active sites targeted by (E)-configured analogs, altering bioactivity .
Physicochemical Properties
- Solubility : The dimethoxy groups may improve solubility in polar solvents compared to trifluoroethoxy-substituted analogs (e.g., triflusulfuron-methyl), but the isopropylphenyl group counteracts this by increasing hydrophobicity.
- Stability : The acrylate ester may hydrolyze faster under acidic/basic conditions than benzoate-based sulfonylureas, affecting shelf life and bioavailability.
Research Findings and Methodological Considerations
- Similarity Assessment : Structural similarity metrics (e.g., Tanimoto coefficient) would classify the target compound as distinct from sulfonylureas due to core structure differences, despite shared sulfonyl groups .
- Virtual Screening : Dissimilarity in scaffold and substituents limits direct extrapolation of bioactivity from sulfonylurea datasets, emphasizing the need for targeted assays .
Q & A
Q. What are the key synthetic routes for methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate, and how do reaction conditions influence stereoselectivity?
The synthesis typically involves multi-step pathways, including sulfonylation, nucleophilic substitution, and acrylate formation. For example, sulfonyl group introduction often employs protocols similar to those in , where sulfonic acid derivatives react with aromatic amines under controlled pH and temperature (e.g., 0–5°C for intermediate stabilization). Stereoselectivity is influenced by solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., DMAP for acylation) .
Q. How can researchers characterize the crystal structure and intermolecular interactions of this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for structural elucidation. For instance, highlights parameters like dihedral angles (e.g., 82.9° between aromatic rings) and hydrogen-bonding motifs (e.g., C–H⋯O forming S(7) ring motifs). Data collection requires a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å), and refinement using SHELX software .
Q. What safety protocols are essential during handling and storage?
Based on analogous sulfonamide/acrylate compounds ( ), researchers must avoid inhalation/contact with dust, use fume hoods, and store the compound in airtight containers under inert gas (e.g., N₂). Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spills should be neutralized with inert absorbents (e.g., vermiculite) .
Q. How does the electronic nature of substituents (e.g., 3,4-dimethoxy groups) affect reactivity in nucleophilic reactions?
The electron-donating methoxy groups enhance the nucleophilicity of the aniline moiety, facilitating reactions with electrophiles like sulfonyl chlorides. Substituent effects can be quantified via Hammett σ constants or computational methods (e.g., DFT analysis of charge distribution) .
Advanced Research Questions
Q. What experimental design strategies optimize yield and purity in large-scale synthesis?
Use Design of Experiments (DoE) principles () to screen variables like temperature, stoichiometry, and catalyst loading. For example, a Box-Behnken design can model non-linear interactions between reaction time (12–24 hrs) and solvent ratios (EtOAc:Hexane = 1:1 to 1:3). Response surface methodology (RSM) identifies optimal conditions while minimizing by-products .
Q. How can contradictory data on reaction intermediates be resolved?
Contradictions may arise from transient intermediates (e.g., sulfenic acids) detected via in-situ techniques like HPLC-MS or stopped-flow NMR. For example, notes discrepancies in aldol condensation pathways; these can be clarified by trapping intermediates with thiophiles (e.g., dimedone) .
Q. What computational methods validate the compound’s conformational stability and non-covalent interactions?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level ( ) calculates optimized geometries, vibrational frequencies, and intramolecular hydrogen bond strengths (e.g., C–H⋯O with bond lengths ~2.2 Å). Molecular dynamics (MD) simulations predict solvent effects on aggregation behavior .
Q. How do π-π stacking and steric effects influence supramolecular assembly in solid-state structures?
Crystal packing analysis ( ) reveals π-π interactions between aromatic rings (centroid distances ~3.98 Å) and steric hindrance from the isopropyl group, which disrupts coplanarity. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H⋯H, C⋯O contributions) .
Q. What mechanistic insights explain regioselectivity in sulfonylation reactions involving competing nucleophiles?
Competitive kinetic studies (e.g., using isotopic labeling or Hammett plots) differentiate between hard/soft acid-base (HSAB) interactions. The sulfonyl group’s electrophilicity is modulated by the para-isopropyl substituent, favoring attack at the aniline nitrogen over oxygen sites .
Q. How can green chemistry principles reduce hazardous by-products during synthesis?
Replace chlorinated solvents (e.g., DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether) and employ catalytic methods (e.g., enzyme-mediated sulfonylation) to minimize waste. highlights solvent-free microwave-assisted routes for reducing energy use and by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
